molecular formula C13H22N4O2 B2786920 tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333985-87-8

tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2786920
CAS No.: 333985-87-8
M. Wt: 266.345
InChI Key: DZLNXTWNYZWPBI-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1H-1,2,3-triazol-1-ylmethyl group

Preparation Methods

The synthesis of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Click Chemistry for Triazole Formation: The 1H-1,2,3-triazol-1-ylmethyl group is typically introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry”. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Chemical Reactions Analysis

1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or Boc group can be replaced with other functional groups under appropriate conditions.

Scientific Research Applications

1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its triazole and piperidine moieties, which can bind to enzymes, receptors, or other proteins, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-7-4-11(5-8-16)10-17-9-6-14-15-17/h6,9,11H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNXTWNYZWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a similar manner to Reference Example 29, 1-tert-butoxycarbonyl-piperidin-4-methanol (1.08 g, 5.0 mmol) was reacted with 1H-1,2,3-triazole (1.04 g, 15 mmol) to give 1-tert-butoxycarbonyl-4-(2H-1,2,3-triazol-2-ylmethyl)piperidine as pale yellow solid substance (168 mg, 13%) and 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine as pale yellow solid substance (1.04 g, 78%).

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